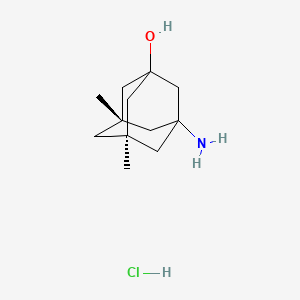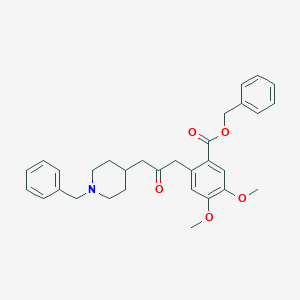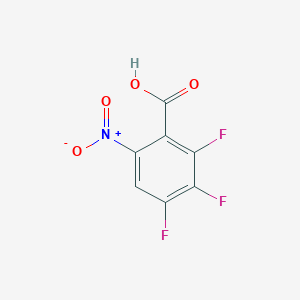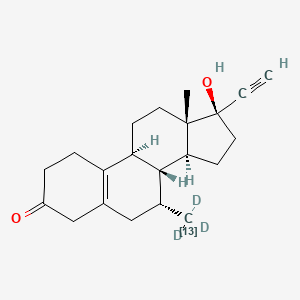
2-(Diethylamino)-2-oxoethyl(methyl)sulfamoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)-2-oxoethyl(methyl)sulfamoyl chloride is a chemical compound with a complex structure that includes diethylamino, oxoethyl, methyl, and sulfamoyl chloride functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-2-oxoethyl(methyl)sulfamoyl chloride typically involves the reaction of diethylamine with a suitable precursor, such as an oxoethyl chloride derivative. The reaction conditions often include the use of a solvent like dichloromethane and a base such as triethylamine to facilitate the reaction. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates and to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylamino)-2-oxoethyl(methyl)sulfamoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfamoyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The oxoethyl group can be involved in oxidation-reduction reactions, leading to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the oxoethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation can produce a sulfone .
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)-2-oxoethyl(methyl)sulfamoyl chloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)-2-oxoethyl(methyl)sulfamoyl chloride involves its interaction with nucleophiles and electrophiles in various chemical reactions. The sulfamoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of complex organic compounds and in biochemical assays to modify proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A similar compound with a dimethylamino group instead of a diethylamino group.
2-(Diethylamino)ethyl methacrylate: Another similar compound with a methacrylate group.
Uniqueness
2-(Diethylamino)-2-oxoethyl(methyl)sulfamoyl chloride is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions
Eigenschaften
CAS-Nummer |
926189-86-8 |
|---|---|
Molekularformel |
C7H15ClN2O3S |
Molekulargewicht |
242.72 g/mol |
IUPAC-Name |
N-[2-(diethylamino)-2-oxoethyl]-N-methylsulfamoyl chloride |
InChI |
InChI=1S/C7H15ClN2O3S/c1-4-10(5-2)7(11)6-9(3)14(8,12)13/h4-6H2,1-3H3 |
InChI-Schlüssel |
ILIJSUFNSQCLLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)CN(C)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6R)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate](/img/structure/B13856620.png)


![tert-Butyl 6-(Benzyloxycarbonylamino)-2,3-Dihydro-1H-Imidazo{1,2-b]pyrazole-1-carboxylate](/img/structure/B13856639.png)


![[(8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B13856661.png)

![1,1'-Bis(2,6-dichlorophenyl)-[5,5'-biindoline]-2,2'-dione](/img/structure/B13856670.png)


![10-[(1-Oxo-1lambda~5~-azabicyclo[2.2.2]octan-3-yl)methyl]-10H-phenothiazine](/img/structure/B13856692.png)

![5-[(2-Amino-6-chloro-4-pyrimidinyl-13C2)amino]-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13856706.png)
